Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Overview

Description

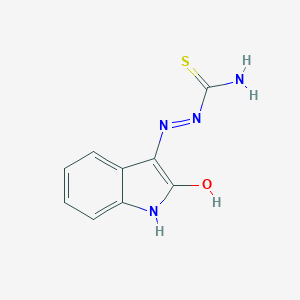

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, also known as Isatin thiosemicarbazone, is a chemical compound with the molecular formula C9H8N4OS . It has a molecular weight of 220.25 g/mol . This compound is also known by other names such as 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide and 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide .

Synthesis Analysis

A novel class of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives were designed and synthesized as potent anti-proliferative agents . Most of these compounds showed potent anti-proliferative activity against some tumor cell lines, including SK-BR-3, MDA-MB-231, HCT-116, SW480, Ovcar-3, HL-60, Saos-2, and HepG2 .Molecular Structure Analysis

The molecular structure of this compound includes a 2D structure and a 3D conformer . The InChI string for this compound is InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) . The canonical SMILES string is C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N .Chemical Reactions Analysis

The compound has been studied for its anti-proliferative activity. Mechanistic study revealed that compound 8c enhanced reactive oxygen species level by inhibiting TrxR and then induced apoptosis by activating apoptosis proteins, bax and cleaved-caspase 3 in HCT116 cells .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.25 g/mol . The computed descriptors include an IUPAC Name of (2-hydroxy-1H-indol-3-yl)iminothiourea . The compound has a molecular formula of C9H8N4OS .Scientific Research Applications

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- has been used in many scientific research applications. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds. Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- has also been used to study the effects of various hormones on the body, as well as to study the effects of various environmental pollutants on the body. Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- has also been used in studies of cell signaling pathways and gene expression.

Mechanism of Action

Target of Action

The primary target of 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, also known as Isatin thiosemicarbazone, is the Monoamine Oxidase B (MAO B) . MAO B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the central nervous system .

Mode of Action

Isatin thiosemicarbazone interacts with its target, MAO B, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the central nervous system .

Biochemical Pathways

The inhibition of MAO B by Isatin thiosemicarbazone affects the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects depending on the specific neurotransmitter .

Result of Action

The result of Isatin thiosemicarbazone’s action is an increase in the levels of monoamine neurotransmitters in the brain due to the inhibition of MAO B . This can lead to various effects, such as improved mood or decreased symptoms of neurological disorders, depending on the specific neurotransmitter whose levels are increased .

Advantages and Limitations for Lab Experiments

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- has many advantages for lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for many lab experiments. Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- also has a relatively low toxicity, which makes it a safe option for many experiments. However, Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- can be difficult to synthesize, and the reaction can be time-consuming.

Future Directions

There are many future directions for research into Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-. One area of research is to study the effects of Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- on various diseases, such as cancer and diabetes. Another area of research is to study the effects of Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- on the body’s immune system. Additionally, research could be done to study the effects of Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- on various environmental pollutants, and to develop methods to reduce the toxicity of Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- in the environment. Finally, research could be done to develop new methods of synthesizing Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, or to develop new methods of using Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- in lab experiments.

Synthesis Methods

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- can be synthesized from hydrazine and carbothioic acid. The reaction is a condensation reaction, which occurs when hydrazine reacts with carbothioic acid in an acidic environment. The reaction yields Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- as a product. The reaction is typically carried out at a temperature of around 100°C.

properties

IUPAC Name |

(2-hydroxy-1H-indol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYNLAQGUNUQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060067 | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

487-16-1 | |

| Record name | Isatin beta-thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-dihydro-2-oxo-3H-indol-3-al) thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action for Isatin thiosemicarbazone against viruses?

A1: While the exact mechanism varies depending on the specific virus and Isatin thiosemicarbazone derivative, a key target identified is the inhibition of viral RNA and protein synthesis. This was notably observed with Isatin thiosemicarbazone's action against vaccinia virus. [] The compound may interfere with viral enzyme formation, particularly RNA polymerase, which is crucial for viral replication. []

Q2: How does Isatin thiosemicarbazone impact amyloid-β (Aβ) aggregation in the context of Alzheimer's disease?

A2: Research suggests that certain Isatin thiosemicarbazone derivatives can directly interact with Aβ peptides, altering their aggregation pathway and preventing the formation of toxic oligomers and fibrils. [] This disruption of the aggregation process has been shown to have protective effects against Aβ-induced neurotoxicity in cell culture studies. []

Q3: Does Isatin thiosemicarbazone affect cellular pathways beyond viral and amyloid-β interactions?

A3: Yes, studies indicate that Isatin thiosemicarbazone and its derivatives can modulate various cellular processes. For instance, they have demonstrated antioxidant potential, moderate lipoxygenase inhibition, and acetylcholinesterase inhibition activity. [] Additionally, some derivatives have shown inhibitory effects on granulocyte-macrophage colony growth in vitro, particularly in the early stages of differentiation. [, ]

Q4: What is the molecular formula and weight of Isatin thiosemicarbazone?

A4: The molecular formula of Isatin thiosemicarbazone is C9H8N4OS, and its molecular weight is 208.25 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize Isatin thiosemicarbazone and its derivatives?

A5: Various spectroscopic methods are employed for structural characterization, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (including COSY, HSQC, and HMBC) are valuable for determining the structure and confirming the formation of Isatin thiosemicarbazone derivatives. [, , , , ] * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic stretches associated with C=O, C=N, N-H, and C-S bonds. [, ] * Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural elucidation. [, ] * UV-Visible Spectroscopy: Used to study electronic transitions and interactions with DNA and proteins. [, ]

Q6: How do structural modifications of the Isatin thiosemicarbazone scaffold influence its biological activity?

A6: Structural modifications have a profound impact on activity, potency, and selectivity:

- N1-Substitution: Alterations at the N1 position of the isatin ring significantly influence antiviral activity. For instance, the N1-ethyl derivative exhibits higher activity against vaccinia virus compared to the N1-β-hydroxyethyl analog. [, ]

- Substituents on the Thiosemicarbazone Moiety: Modifications at the N4 position of the thiosemicarbazone moiety also influence activity. Different aryl and heteroaryl substitutions have been explored for their impact on antiviral, antibacterial, antifungal, and anti-cancer properties. [, , ]

- Metal Complexation: Forming metal complexes with Isatin thiosemicarbazone ligands can enhance biological activity compared to the free ligand. The choice of metal ion and ligand structure significantly impacts the complex's properties and activities. [, , , ]

Q7: What challenges are associated with the formulation of Isatin thiosemicarbazone derivatives for pharmaceutical applications?

A7: Isatin thiosemicarbazones may exhibit limited solubility and stability, posing challenges for formulation development.

Q8: What strategies can be employed to improve the stability and solubility of Isatin thiosemicarbazone for drug development?

A8: Several strategies can be considered:

- Nanoparticle Encapsulation: Encapsulating Isatin thiosemicarbazone within nanoparticles can enhance solubility, stability, and targeted delivery. []

- Polymer Conjugation: Conjugating Isatin thiosemicarbazone to polymers can improve solubility, stability, and circulation time. []

Q9: What in vitro models are used to evaluate the biological activity of Isatin thiosemicarbazone derivatives?

A9:

- Antiviral Activity: Assessed using virus-infected cell cultures to determine the compound's ability to inhibit viral replication. [, , , ]

- Anti-cancer Activity: Evaluated using various cancer cell lines to assess the compound's effect on cell viability, proliferation, and induction of apoptosis. [, , ]

- Enzyme Inhibition: Assays are conducted to determine the compound's ability to inhibit specific enzymes, such as ribonucleotide reductase, topoisomerase IIα, lipoxygenase, acetylcholinesterase, and carbonic anhydrase. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)

![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)